cis-2-(5-Phenylpyridin-3-yl)-5-methyl-octahydro-pyrrolo[3,4-c]-pyrrole Sesqui-fumarate
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Overview
Description
cis-2-(5-Phenylpyridin-3-yl)-5-methyl-octahydro-pyrrolo[3,4-c]-pyrrole Sesqui-fumarate is a complex organic compound that belongs to the class of pyrrolopyrroles. This compound is characterized by its unique structure, which includes a phenylpyridine moiety and a pyrrolo[3,4-c]pyrrole core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(5-Phenylpyridin-3-yl)-5-methyl-octahydro-pyrrolo[3,4-c]-pyrrole Sesqui-fumarate typically involves multi-step organic reactions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids to form the desired pyridine derivatives . The reaction conditions usually include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
cis-2-(5-Phenylpyridin-3-yl)-5-methyl-octahydro-pyrrolo[3,4-c]-pyrrole Sesqui-fumarate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated pyrrolopyrrole derivatives.
Scientific Research Applications
cis-2-(5-Phenylpyridin-3-yl)-5-methyl-octahydro-pyrrolo[3,4-c]-pyrrole Sesqui-fumarate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of cis-2-(5-Phenylpyridin-3-yl)-5-methyl-octahydro-pyrrolo[3,4-c]-pyrrole Sesqui-fumarate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: A simpler analog with similar structural features.
Pyrrolopyrimidine: Another class of compounds with a fused pyrrole and pyrimidine ring system.
Quinoline Derivatives: Compounds with a nitrogen-containing heterocyclic ring similar to pyridine.
Uniqueness
cis-2-(5-Phenylpyridin-3-yl)-5-methyl-octahydro-pyrrolo[3,4-c]-pyrrole Sesqui-fumarate is unique due to its specific combination of a phenylpyridine moiety and a pyrrolo[3,4-c]pyrrole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H21N3 |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(3aR,6aS)-2-methyl-5-(5-phenylpyridin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C18H21N3/c1-20-10-16-12-21(13-17(16)11-20)18-7-15(8-19-9-18)14-5-3-2-4-6-14/h2-9,16-17H,10-13H2,1H3/t16-,17+ |
InChI Key |
ZJMZMRZSCVONSZ-CALCHBBNSA-N |
Isomeric SMILES |
CN1C[C@@H]2CN(C[C@@H]2C1)C3=CN=CC(=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=CN=CC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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